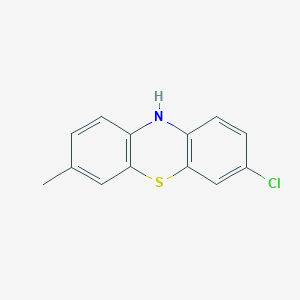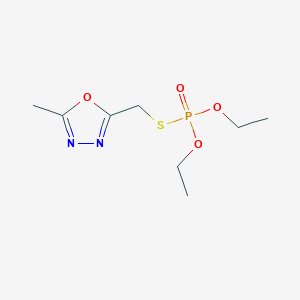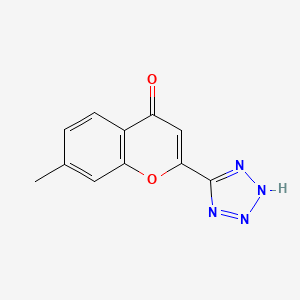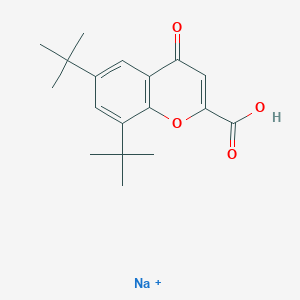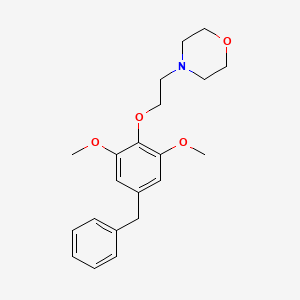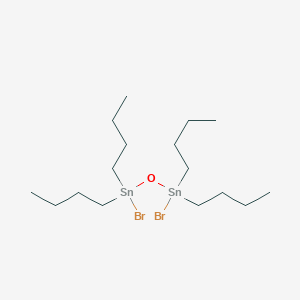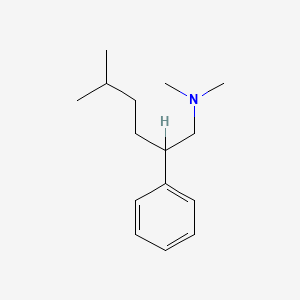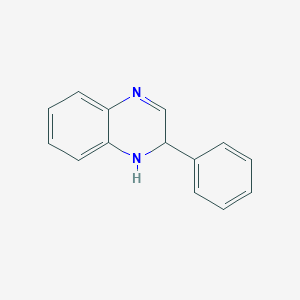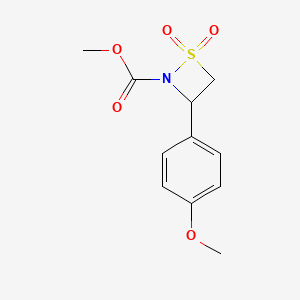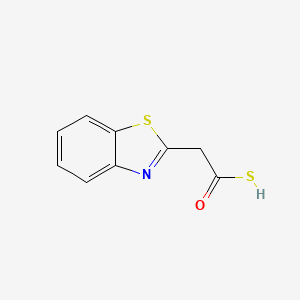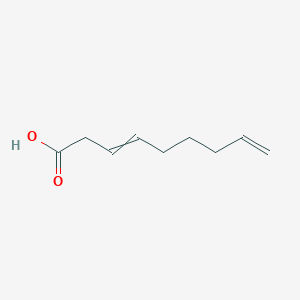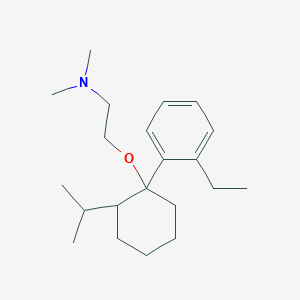
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine is an organic compound with a complex structure that includes an ethylphenyl group, an isopropylcyclohexyl group, and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(o-ethylphenyl)-2-isopropylcyclohexanol with N,N-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies involving cell signaling and receptor interactions due to its potential activity on certain biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or act as an analgesic.
Industry: It may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as muscarinic or NMDA receptors, leading to changes in cell signaling and physiological responses. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine include:
- N,N-Dimethyl-2-((1-(o-methylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine
- N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-methylcyclohexyl)oxy)ethylamine
- N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
34272-90-7 |
|---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[1-(2-ethylphenyl)-2-propan-2-ylcyclohexyl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H35NO/c1-6-18-11-7-8-13-20(18)21(23-16-15-22(4)5)14-10-9-12-19(21)17(2)3/h7-8,11,13,17,19H,6,9-10,12,14-16H2,1-5H3 |
InChI Key |
QILRHCWDZFXHKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2(CCCCC2C(C)C)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


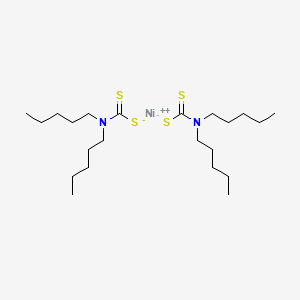
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
